molecular formula C6H3Cl2N3 B13670566 2,7-Dichloropyrazolo[1,5-a]pyrimidine

2,7-Dichloropyrazolo[1,5-a]pyrimidine

Katalognummer: B13670566
Molekulargewicht: 188.01 g/mol
InChI-Schlüssel: HXRRBPOSCUMWGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Dichloropyrazolo[1,5-a]pyrimidine is a high-value chemical intermediate designed for research and development, particularly in the field of medicinal chemistry. Its core structure, the pyrazolo[1,5-a]pyrimidine (PP) scaffold, is a privileged and rigid heterocyclic system recognized for its significant role in drug discovery . This scaffold is a common feature in several commercial molecules and bioactive compounds, serving as a key building block for the synthesis of potential therapeutic agents . The primary research value of this dichlorinated derivative lies in its synthetic versatility. The two chlorine atoms at the 2 and 7 positions are excellent leaving groups, allowing for sequential nucleophilic aromatic substitution reactions. This enables researchers to efficiently introduce diverse structural motifs, such as morpholines and other amines, to create a library of novel compounds for biological screening . This approach is fundamental in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. A major area of application for derivatives based on this core is the development of kinase inhibitors. The pyrazolo[1,5-a]pyrimidine framework is a prominent pharmacophore in inhibitors for various kinases, including Tropomyosin Receptor Kinases (Trks) and Phosphoinositide 3-kinases (PI3Ks), particularly the PI3Kδ isoform . PI3Kδ is a critical signaling biomolecule and a validated therapeutic target for inflammatory and autoimmune diseases, such as asthma and chronic obstructive pulmonary disease (COPD) . Furthermore, this scaffold is being explored for the development of antitumor agents and other enzymatic inhibitors, highlighting its broad utility in biomedical research . Use Statement: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C6H3Cl2N3

Molekulargewicht

188.01 g/mol

IUPAC-Name

2,7-dichloropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-6-9-2-1-5(8)11(6)10-4/h1-3H

InChI-Schlüssel

HXRRBPOSCUMWGE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N2C(=CC(=N2)Cl)N=C1)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of this compound typically begins with a pyrazole derivative, which undergoes cyclization with malonate esters to form the pyrazolo[1,5-a]pyrimidine core, followed by chlorination to introduce chlorine atoms at the 2 and 7 positions.

Preparation from 5-Amino-3-methylpyrazole and Diethyl Malonate

A representative synthetic sequence is as follows:

  • Step 1: Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide base yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with a high yield (~89%).

  • Step 2: Chlorination of the diol intermediate with phosphorus oxychloride (POCl₃) converts the hydroxyl groups into chlorine atoms, producing 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with a moderate yield (~61%).

  • Step 3: Subsequent nucleophilic substitution at the 7-position chlorine with nucleophiles such as morpholine can be performed to generate functionalized derivatives with high selectivity and yield (~94%).

This sequence is summarized in Table 1.

Step Reactants/Conditions Product Yield (%) Notes
1 5-Amino-3-methylpyrazole + diethyl malonate, sodium ethoxide 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol 89 Formation of dihydroxy intermediate
2 Chlorination with POCl₃ 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine 61 Introduction of chlorine atoms at 5,7
3 Nucleophilic substitution with morpholine, K₂CO₃, room temp 7-Substituted pyrazolo[1,5-a]pyrimidine derivative 94 Selective substitution at C(7) chlorine

Table 1: Key steps in the preparation of this compound derivatives

Alternative Multi-Step Routes for Functionalized Derivatives

More complex derivatives involving substitution at the 2-position require additional steps:

  • Benzyl-protected intermediates are synthesized via ether formation and beta-ketoester intermediates.

  • Cyclization with hydrazine forms aminopyrazole derivatives.

  • Subsequent condensation with diethyl malonate yields pyrazolo[1,5-a]pyrimidine diols.

  • Chlorination with phosphorus oxychloride yields dichlorinated intermediates.

  • Selective nucleophilic substitution at the 7-position allows further functionalization.

Key Reagents and Conditions

Cyclization

  • Sodium ethoxide or other sodium alkoxides are used as bases to promote cyclization of aminopyrazoles with malonate esters.

  • Reaction temperatures typically range from ambient to moderate heating to facilitate ring closure.

Chlorination

  • Phosphorus oxychloride (POCl₃) is the preferred chlorinating agent, converting hydroxyl groups at positions 5 and 7 to chlorine atoms.

  • Reaction yields vary (38–61%) depending on substrate and conditions.

  • Chlorination can be conducted as a one-pot process following cyclization to streamline synthesis.

Nucleophilic Substitution

  • Potassium carbonate is commonly used as a base to facilitate substitution of the chlorine at the 7-position with nucleophiles such as morpholine.

  • The reaction proceeds efficiently at room temperature with high selectivity for the 7-position chlorine due to its higher reactivity compared to the 5-position chlorine.

Palladium-Catalyzed Cross-Coupling

  • Suzuki coupling reactions are employed to functionalize the 5-position chlorine with boronic acid derivatives.

  • Palladium catalysts enable the formation of carbon-carbon bonds, allowing introduction of diverse aromatic groups.

  • This method is particularly useful for synthesizing derivatives with enhanced biological activity.

Reaction Scheme Summary

Below is a simplified schematic of the main synthetic pathway:

  • Cyclization: 5-Amino-3-methylpyrazole + diethyl malonate + sodium ethoxide → 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • Chlorination: Diol + POCl₃ → 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • Nucleophilic substitution: 7-chloro + morpholine + K₂CO₃ → 7-morpholino derivative

  • Suzuki coupling: 5-chloro + boronic acid + Pd catalyst → 5-substituted pyrazolo[1,5-a]pyrimidine derivatives

Analytical Data and Physical Properties

Property Value
Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
Melting Point 68–71 °C (ethanol solvate)
Density 1.69 ± 0.1 g/cm³ (predicted)
Storage Temperature 2–8 °C under inert gas (N₂ or Ar)
pKa -1.68 ± 0.30 (predicted)

Table 2: Physical properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine

Summary of Yields and Efficiency

Step Yield Range (%) Comments
Cyclization with diethyl malonate 84–89 High yield, robust reaction
Chlorination with POCl₃ 38–61 Moderate yield, critical step
Nucleophilic substitution 92–94 High selectivity and yield
Suzuki coupling 83 Efficient for functionalization

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Dichloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Key Structural Insights :

  • Positional Effects : Chlorine at C2 and C7 (vs. C5 and C7 in 5,7-dichloro derivatives) alters steric and electronic interactions with kinase domains. For example, 5,7-dichloro derivatives exhibit higher potency in PI3Kδ inhibition due to optimized binding to the morpholine-pyrimidine motif .
  • Planarity : The pyrazolo[1,5-a]pyrimidine core ensures planarity, but substituents like methyl (e.g., 7-chloro-5-methyl) minimally disrupt this feature, maintaining strong kinase binding .

Physicochemical Properties

  • For instance: 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine: logP = 1.7 . 2,7-Dichloro analog: Estimated logP ~2.5 (higher due to additional Cl).
  • Solubility : Morpholine or methoxy groups (e.g., 6m) improve aqueous solubility compared to halogen-only analogs .

Q & A

Q. What are the optimal synthetic routes for 2,7-dichloropyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step condensation and cyclization reactions. Key factors include:

  • Solvent choice : Ethanol or methanol under reflux improves reaction efficiency .
  • Catalysts : Acidic or basic catalysts (e.g., pyridine) enhance cyclization kinetics .
  • Temperature control : Reflux conditions (70–100°C) are critical for intermediate stability .

Q. Example Protocol :

StepReagents/ConditionsYield (%)Purity (%)
1Ethanol, 80°C, 12h6592
2Pyridine, 100°C, 5h7889

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., chloro groups at positions 2 and 7) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 188.01 for C6_6H3_3Cl2_2N3_3) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational models predict the pharmacokinetic and toxicity profiles of this compound derivatives?

  • ADMET Prediction : Tools like SwissADME or ProTox-II assess solubility, cytochrome P450 interactions, and hepatotoxicity .
  • Docking Studies : Molecular docking against targets (e.g., COX-2 or HMG-CoA reductase) identifies binding affinities .

Case Study :
A derivative showed conflicting cytotoxicity data (IC50_{50} = 12 µM vs. 45 µM in two studies). Computational analysis revealed pH-dependent solubility as a key variable .

Q. How can researchers resolve discrepancies in reported biological activity data for pyrazolo[1,5-a]pyrimidines?

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for liver toxicity) and controls (e.g., cisplatin for cytotoxicity) .
  • Meta-Analysis : Compare data across studies, adjusting for variables like incubation time or solvent (DMSO vs. PBS) .

Q. What strategies are employed in SAR studies to enhance the anticancer activity of this compound?

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF3_3) at position 5 increases DNA intercalation .
  • Hybrid Molecules : Conjugation with phenylpiperazine improves blood-brain barrier penetration .

Q. Example SAR Table :

DerivativeR-Group (Position)IC50_{50} (µM)Target
A-Cl (2,7)18.2Topo I
B-CF3_3 (5)9.7COX-2

Q. How do advanced crystallographic techniques validate target interactions for this compound?

  • Co-crystallization : Co-crystals with human serum albumin (HSA) reveal binding pockets via X-ray diffraction .
  • Thermal Shift Assays : Monitor protein denaturation to quantify ligand stabilization (ΔTm_m > 4°C indicates strong binding) .

Methodological Considerations

  • Contradiction Handling : Cross-validate HPLC purity data with NMR integration to address batch variability .
  • Scale-Up Challenges : Pilot-scale synthesis requires solvent recovery systems to maintain cost-efficiency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.